molecular formula C5H5BrN2OS B12828786 2-(4-Bromothiazol-2-yl)acetamide

2-(4-Bromothiazol-2-yl)acetamide

Cat. No.: B12828786
M. Wt: 221.08 g/mol
InChI Key: SLGCYXRMMGXJER-UHFFFAOYSA-N
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Description

2-(4-Bromothiazol-2-yl)acetamide is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and an acetamide group at the 2-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiazol-2-yl)acetamide typically involves the reaction of 2-aminothiazole with bromoacetyl bromide. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Triethylamine: Used as a base in substitution reactions.

    Acetyl Chloride: Used in acylation reactions.

    Dichloromethane: Commonly used as a solvent.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while acylation reactions can produce more complex acetamide derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Bromothiazol-2-yl)acetamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in various biochemical pathways, including enzyme inhibition and receptor binding. The bromine atom and acetamide group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromothiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications .

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

2-(4-bromo-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C5H5BrN2OS/c6-3-2-10-5(8-3)1-4(7)9/h2H,1H2,(H2,7,9)

InChI Key

SLGCYXRMMGXJER-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)CC(=O)N)Br

Origin of Product

United States

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